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Compound of Interest

Compound Name:
2-(Cyclopentylthio)pyridine-5-

boronic acid

Cat. No.: B595198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Cyclopentylthio)pyridine-5-boronic acid is a heterocyclic organoboron compound.

Boronic acids, particularly those containing pyridine rings, are crucial building blocks in modern

organic and medicinal chemistry.[1][2][3] Their utility stems from their versatility in forming

carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the

Suzuki-Miyaura reaction.[4] This reaction is a cornerstone in the synthesis of complex organic

molecules, including many pharmaceutical agents.[1][2][3]

The structure of 2-(Cyclopentylthio)pyridine-5-boronic acid, featuring a pyridine core, a

boronic acid functional group, and a cyclopentylthio substituent, makes it a valuable reagent for

introducing a substituted pyridinyl moiety into a target molecule. This is particularly relevant in

drug discovery, where the pyridine scaffold is a common feature in bioactive compounds,

known to participate in hydrogen bonding and other key interactions with biological targets.

This technical guide provides a summary of the available data on 2-
(Cyclopentylthio)pyridine-5-boronic acid and outlines its probable applications and general

experimental methodologies.
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Quantitative data for 2-(Cyclopentylthio)pyridine-5-boronic acid is summarized in the table

below. This information is compiled from various chemical suppliers and databases.

Property Value

CAS Number 1218790-70-5

Molecular Formula C₁₀H₁₄BNO₂S

Molecular Weight 223.10 g/mol

Appearance Solid (Typical for boronic acids)

Storage Conditions Inert atmosphere, 2-8°C, protect from moisture

Synthesis
A specific, peer-reviewed synthesis protocol for 2-(Cyclopentylthio)pyridine-5-boronic acid
is not readily available in the public domain, suggesting it is primarily a commercially available

building block. However, the synthesis of pyridinylboronic acids generally follows established

methodologies. A common approach involves the lithiation of a halogenated pyridine precursor

followed by quenching with a trialkyl borate.

Below is a generalized, hypothetical workflow for the synthesis of a pyridinylboronic acid like

the target compound.
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Synthetic Steps
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2-Bromo-5-(cyclopentylthio)pyridine
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1.

Borylation
(e.g., Triisopropyl borate)

2.

Acidic Hydrolysis
(e.g., HCl)

3.

2-(Cyclopentylthio)pyridine-5-boronic acid

4.
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Caption: Generalized synthetic workflow for a pyridinylboronic acid.

Hypothetical Experimental Protocol for Synthesis
This protocol is a representative example for the synthesis of a pyridinylboronic acid and has

not been specifically verified for the title compound.
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Preparation: A solution of the corresponding bromopyridine precursor, 2-bromo-5-

(cyclopentylthio)pyridine, in an anhydrous aprotic solvent (e.g., THF/toluene mixture) is

prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or

argon).

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone

bath.

Lithiation: A solution of an organolithium reagent, such as n-butyllithium in hexanes, is added

dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a

specified period to ensure complete halogen-metal exchange.

Borylation: A trialkyl borate, for example, triisopropyl borate, is added dropwise to the

reaction mixture, maintaining the low temperature. The mixture is then allowed to slowly

warm to room temperature.

Quenching and Hydrolysis: The reaction is quenched by the addition of an acidic aqueous

solution (e.g., 2N HCl).

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted

with an organic solvent. The combined organic layers are dried over a drying agent (e.g.,

MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then

purified, typically by recrystallization or column chromatography, to yield the final boronic

acid.

Applications in Drug Discovery
The primary application of 2-(Cyclopentylthio)pyridine-5-boronic acid is as a building block

in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-

carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or

triflate), a key step in the synthesis of biaryl and heteroaryl structures prevalent in many drug

candidates.
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Suzuki-Miyaura Coupling
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Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura
Coupling
This protocol is a representative example and may require optimization for specific substrates.

Reaction Setup: To a reaction vessel are added 2-(Cyclopentylthio)pyridine-5-boronic
acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst

(e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and

water (e.g., dioxane/water, toluene/water, or DME/water), is added.

Reaction Execution: The reaction mixture is heated under an inert atmosphere to a

temperature typically ranging from 80 to 120 °C, with stirring, for a period of 2 to 24 hours.

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted

with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the
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aqueous layer is extracted with the organic solvent.

Purification: The combined organic layers are washed with brine, dried over a drying agent

(e.g., Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by

column chromatography on silica gel or by recrystallization to afford the desired coupled

product.

Signaling Pathways
There is no publicly available information linking 2-(Cyclopentylthio)pyridine-5-boronic acid
to specific biological targets or signaling pathways. Its role is that of an intermediate in the

synthesis of more complex molecules which may be designed to interact with various biological

systems. The final structure of the molecule synthesized using this building block will determine

its biological activity. For instance, if coupled to a moiety known to interact with a specific

kinase, the resulting compound could be investigated as a kinase inhibitor.

Conclusion
2-(Cyclopentylthio)pyridine-5-boronic acid is a specialized chemical reagent with significant

potential in the field of drug discovery and development. While detailed studies on the

compound itself are not widely published, its structural features strongly indicate its utility as a

versatile building block for the synthesis of complex heterocyclic compounds via Suzuki-

Miyaura cross-coupling. Researchers can leverage this reagent to introduce a functionalized

pyridine moiety, a common pharmacophore, into novel molecular scaffolds, thereby facilitating

the exploration of new chemical space in the quest for new therapeutic agents. The general

protocols provided herein can serve as a starting point for the application of this compound in

synthetic chemistry workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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